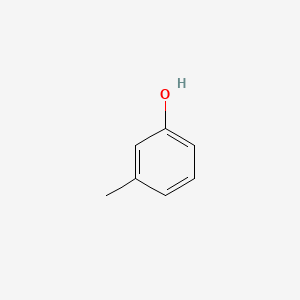

m-Cresol

C7H8O

CH3C6H4OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C7H8O

CH3C6H4OH

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 2.22X10+4 mg/L at 25 °C

Soluble in solutions of fixed alkali hydroxides; miscible with alcohol, chloroform, ether

Miscible with acetone, benzene, carbon tetrachloride

Soluble in vegetable oils, glycerin and dilute alkai

22.7 mg/mL at 25 °C

Solubility in water, g/100ml at 20 °C: 2.4 (moderate)

slightly soluble in water; soluble in oils

miscible (in ethanol)

2%

Synonyms

Canonical SMILES

Antimicrobial Properties

Disinfectant

Due to its fungicidal and bactericidal properties, metacresol is commonly used as a disinfectant in research laboratories. Studies have shown its effectiveness against various bacteria and fungi, making it a valuable tool for maintaining sterile conditions ().

Preservative

Metacresol's antimicrobial properties make it a suitable preservative for biological samples like tissues and enzymes. It helps prevent microbial growth during storage and transportation, ensuring the integrity of research samples ().

Biological Research

Cell Culture

Low concentrations of metacresol can be used to permeabilize cell membranes, allowing for the introduction of foreign molecules into cells. This technique is particularly useful in studies on gene delivery and cell signaling ().

Protein Studies

Metacresol can be employed to precipitate proteins from solution. This is a crucial step in protein purification protocols used in various areas of biological research, including enzyme studies and antibody production ().

m-Cresol, also known as 3-methylphenol, is an organic compound with the chemical formula . It is a colorless, viscous liquid that has a distinct odor. As a derivative of phenol, m-Cresol is one of three isomers of cresol, the others being o-cresol and p-cresol. It is primarily obtained from coal tar or synthesized through various chemical processes, including the alkylation of phenol with methanol over solid acid catalysts at high temperatures .

There are several methods for synthesizing m-Cresol:

- Extraction from Coal Tar: This traditional method involves distilling coal tar to obtain cresols.

- Cymene-Cresol Process: Toluene is alkylated with propylene to produce cymene, which is then oxidatively dealkylated.

- Carbonylation: A mixture of methallyl chloride and acetylene can be carbonylated in the presence of nickel carbonyl.

- Methylation of Phenol: This involves treating phenol with methanol using solid acid catalysts at elevated temperatures (above 300 °C) to produce cresols .

m-Cresol has a wide range of applications:

- Chemical Intermediate: It serves as a precursor for various chemicals including pesticides (e.g., fenitrothion), synthetic vitamin E, and antiseptics.

- Solvent: It is used as a solvent for polymers and in the preparation of conductive films from polyaniline.

- Preservative: m-Cresol is utilized in some insulin preparations.

- Synthesis of Other Compounds: It is involved in the synthesis of thymol and other important synthetic chemicals .

Research into m-Cresol's interactions has highlighted its reactivity with hydroxyl radicals and its potential toxicity. Studies have focused on its degradation products when exposed to various environmental conditions. These interactions are crucial for understanding its behavior in atmospheric chemistry and potential impacts on health and the environment .

m-Cresol shares similarities with other cresols but has distinct characteristics that set it apart:

| Compound Name | IUPAC Name | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Unique Features |

|---|---|---|---|---|---|

| o-Cresol | 2-methylphenol | 191 | 29.8 | Lower boiling point than m-Cresol | |

| p-Cresol | 4-methylphenol | 202 | 35.5 | Higher melting point than m-Cresol | |

| m-Cresol | 3-methylphenol | 202 | 11.8 | Unique position of methyl group on the ring |

The unique positioning of the methyl group on the benzene ring gives m-Cresol distinct physical properties and reactivity compared to its isomers. Its applications in industrial processes and biological systems further emphasize its importance within the cresols family .

The biodegradation of m-cresol in environmental systems occurs through multiple pathways involving diverse microbial communities. Research has identified several bacterial species capable of utilizing m-cresol as a sole carbon and energy source, with degradation mechanisms varying significantly between aerobic and anaerobic conditions [1] [2] [3].

Aerobic Biodegradation Mechanisms

Under aerobic conditions, Lysinibacillus cresolivorans has emerged as one of the most efficient m-cresol degrading organisms, demonstrating optimal activity at pH ranges of 6.8 to 7.3 [2]. This bacterium exhibits zero-order kinetic characteristics with maximum degradation rates reaching 18.68 milligrams per liter per hour when initial m-cresol concentrations are maintained at 224.2 milligrams per liter [2]. The degradation process follows a predictable pattern, with complete mineralization of concentrations up to 529.1 milligrams per liter achieved within 44 hours under optimal conditions [2].

Pseudomonas putida represents another significant aerobic degrader, utilizing the catechol meta cleavage pathway for m-cresol metabolism [3] [4] [5]. This organism demonstrates pathway flexibility, as m-cresol can be metabolized through oxidation to 3-hydroxybenzoate followed by hydroxylation to gentisate when grown with 3,5-xylenol, but shifts to a methyl-substituted catechol pathway with meta cleavage when m-cresol serves as the primary growth substrate [3] [4]. The enzyme profiles confirm this metabolic switching, with 3,5-xylenol-grown cells containing high levels of gentisate oxygenase and minimal catechol oxygenase, while m-cresol-grown cells show the opposite pattern [3] [4].

Alcaligenes faecalis has also demonstrated effective m-cresol degradation capabilities, with optimal performance occurring at neutral pH conditions around 7.0 [2]. This organism maintains activity across a broader pH range compared to other degraders, though efficiency decreases significantly when pH values fall below 5.0 or exceed 9.0 [2].

Anaerobic Biodegradation Systems

Anaerobic degradation of m-cresol involves distinctly different metabolic pathways and bacterial consortiums. Photosynthetic bacteria have shown remarkable efficiency in alkaline wastewater systems, achieving 98% degradation of 200 milligrams per liter m-cresol concentrations [1]. These systems operate optimally at pH 7.5 and follow Haldane kinetic models with specific parameter values including maximum reaction rates of 0.05 per hour, substrate saturation constants of 254.15 milligrams per liter, and inhibition constants of 112.18 milligrams per liter [1].

Sulfate-reducing bacterial consortiums represent another critical anaerobic degradation pathway, particularly in groundwater environments [6] [7] [8]. These systems demonstrate exceptional efficiency, consuming more than 85% of m-cresol substrate within six days under sulfate-reducing conditions [6] [7]. The metabolic pathway involves initial carboxylation reactions, with 4-hydroxy-2-methylbenzoic acid and acetate appearing as transient intermediates [6] [7]. The stoichiometry indicates complete mineralization, with consortiums consuming 3.63 moles of sulfate per mole of m-cresol degraded, representing approximately 87% of the theoretical expectation [6] [7].

Advanced Electrochemical Biodegradation

Recent research has identified electroactive bacteria capable of m-cresol degradation in anaerobic fluidized bed microbial fuel cells [9]. Dominant species include Bdellovibrio, Thermomonas, and Hydrogenophaga, which achieve direct decomposition of m-cresol into simpler compounds such as formic acid-acetic anhydride and 3-methylpropionic acid without complex peripheral metabolism [9]. This pathway represents a simplified degradation mechanism that bypasses traditional ring-opening reactions [9].

| Bacterial Species | System Type | Optimal pH | Degradation Rate | Key Metabolic Pathway |

|---|---|---|---|---|

| Lysinibacillus cresolivorans | Aerobic | 6.8-7.3 | 18.68 mg/(L·h) at 224.2 mg/L | Zero-order kinetics |

| Pseudomonas putida | Aerobic | Variable | Variable | Catechol meta cleavage |

| Alcaligenes faecalis | Aerobic | 7.0 | High at pH 7.0 | Hydroxylation pathway |

| Photosynthetic bacteria | Anaerobic | 7.5 | 98% at 200 mg/L | Haldane kinetic model |

| Sulfate-reducing consortium | Anaerobic | Not specified | 85% in 6 days | Carboxylation reactions |

Photochemical Degradation Mechanisms

Photochemical degradation represents a significant environmental fate pathway for m-cresol, occurring through both direct photolysis and photocatalytic processes. The compound demonstrates absorption of ultraviolet light at wavelengths above 290 nanometers, enabling direct photolytic breakdown, though this process proceeds relatively slowly compared to radical-mediated reactions [10].

Photocatalytic Degradation Systems

Zinc oxide photocatalysis has proven highly effective for m-cresol removal under both ultraviolet and visible light conditions [11] [12] [13]. Under ultraviolet irradiation with zinc oxide catalyst concentrations of 2.5 grams per liter, complete m-cresol removal is achieved within five hours at pH ranges of 7 to 9 [12]. The process generates specific intermediate compounds including 3,5-hydroxytoluene, 2,5-hydroxy-benzaldehyde, and 3-hydroxy-benzaldehyde, with total organic carbon removal reaching 72% [11] [12].

Visible light photocatalysis using zinc oxide demonstrates comparable efficiency at lower concentrations, achieving 100% degradation of 25 parts per million m-cresol with 1.5 grams per liter catalyst loading [13]. The optimal pH range remains consistent at 6 to 9, with total organic carbon removal of 75% [13]. Under visible light conditions, the primary intermediate detected is 3,5-hydroxytoluene, suggesting a more selective degradation pathway compared to ultraviolet systems [13].

Advanced Oxidation Processes

Ultraviolet/ozone/persulfate systems represent the most rapid photochemical degradation approach, achieving 99.8% m-cresol removal from 50 milligrams per liter solutions within 30 minutes [14] [15]. The system demonstrates synergistic effects with synergy factors greater than 1, indicating enhanced performance compared to individual treatment components [14]. The degradation mechanism primarily involves electrophilic addition reactions targeting ortho- and para-positions relative to the hydroxyl group on the benzene ring, followed by ring-opening reactions and complete mineralization [14].

The dominant reactive species in ultraviolet/ozone/persulfate systems are sulfate radicals and hydroxyl radicals, with sulfate radicals contributing more significantly to m-cresol degradation than hydroxyl radicals [14]. The apparent degradation rate constant reaches 0.2216 per minute, substantially exceeding other photochemical approaches [14].

Iron-Mediated Photochemical Systems

Iron(III)-citrate complexes combined with hydrogen peroxide under ultraviolet irradiation provide an alternative photochemical degradation pathway [16]. The optimal hydrogen peroxide concentration is determined to be 5 millimolar, with acidic conditions favoring the reaction [16]. The mechanism involves hydroxyl radical formation through iron redox cycling, with tertiary butanol scavenging experiments confirming hydroxyl radical participation in m-cresol degradation [16].

| Degradation Method | Optimal Conditions | Degradation Efficiency | Key Intermediates | TOC Removal |

|---|---|---|---|---|

| UV/Zinc Oxide photocatalysis | pH 7-9, ZnO 2.5 g/L | 100% removal in 5h | 3,5-hydroxytoluene, 2,5-hydroxy-benzaldehyde | 72% |

| Visible light/Zinc Oxide | pH 6-9, ZnO 1.5 g/L | 100% at 25 ppm | 3,5-hydroxytoluene | 75% |

| UV/Ozone/Persulfate | Synergy factor >1 | 99.8% at 50 mg/L in 30 min | Ring-opening products | Not specified |

Hepatotoxicity Mechanisms in Model Species (Zebrafish)

Zebrafish (Danio rerio) has emerged as a premier model organism for investigating m-cresol hepatotoxicity, providing detailed mechanistic insights into cellular and molecular responses to exposure [22] [23] [24] [25] [26].

Dose-Response Relationships and Morphological Changes

Exposure studies using concentrations of 0.2, 0.4, and 0.6 millimolar m-cresol demonstrate clear dose-dependent hepatotoxic responses in zebrafish larvae [22] [25] [26]. The primary manifestations include liver injury characterized by tissue disorganization, cellular swelling, and behavioral abnormalities that correlate with exposure concentration [22] [25] [26]. Histological examinations reveal hepatocyte vacuolation, oncotic necrosis, and overall liver architecture disruption [25] [26].

Higher concentrations produce more severe morphological alterations, including increased pericardial edema and progressive expansion of atrial-ventricular distances [23]. These cardiac developmental changes accompany hepatic injury, suggesting systemic toxicity extending beyond liver-specific effects [23].

Oxidative Stress Mechanisms

The fundamental mechanism underlying m-cresol hepatotoxicity involves oxidative stress induction through reactive oxygen species generation [22] [23] [24] [25] [26]. Comparative studies using Mozambique tilapia (Oreochromis mossambicus) confirm oxidative stress responses across multiple fish species [24]. Exposure to sublethal concentrations of 2.2 milligrams per liter for 21 days results in significant increases in catalase and superoxide dismutase activities in gill, liver, and kidney tissues [24].

Antioxidant enzyme responses indicate adaptive mechanisms attempting to counteract free radical toxicity [24]. Glutathione-S-transferase activity shows marked elevation in liver tissues, reflecting the organ's central role in xenobiotic detoxification [24]. Total reduced glutathione levels reach maximum concentrations in liver tissues, representing an adaptive response to oxidative stress [24].

Despite elevated antioxidant defenses, lipid peroxidation markers including hydroperoxide and malondialdehyde levels increase significantly in liver and gill tissues [24]. This pattern indicates that antioxidant enzyme activities are insufficient to completely prevent oxidative damage [24].

Apoptotic Pathway Activation

M-cresol exposure triggers extensive apoptotic responses through multiple cellular pathways [22] [23] [25] [26]. Proliferating cell nuclear antigen inhibition occurs across all exposure concentrations, indicating suppressed cell proliferation accompanying increased cell death [22] [25] [26]. The compound promotes apoptosis while simultaneously inhibiting normal hepatocyte regeneration [22] [25] [26].

Molecular analysis reveals activation of specific apoptotic genes including caspase-3, caspase-8, and caspase-9, with corresponding protein-level increases in Caspase-3 [23]. These findings indicate activation of both intrinsic and extrinsic apoptotic pathways [23].

Gene Expression and Developmental Effects

Transcriptomic analyses reveal significant alterations in cardiac development genes following m-cresol exposure [23]. Key affected genes include Myosin VIIa (my17), Myosin XIV (my14), Alpha-cardiac actin (actc1a), and Non-muscular myosin heavy chain 9A (myh9a) [23]. These changes suggest that m-cresol impacts ion channel signaling pathways and cardiomyocyte development [23].

The molecular mechanisms extend beyond direct hepatotoxicity to encompass broader developmental disruption [23]. This pattern indicates that m-cresol exposure during critical developmental windows can produce lasting effects on multiple organ systems [23].

| Exposure Concentration | Primary Mechanism | Molecular Targets | Morphological Changes | Biomarkers |

|---|---|---|---|---|

| 0.2 mM | Oxidative stress, apoptosis | PCNA inhibition, cell proliferation | Liver injury, behavioral abnormalities | Increased apoptosis markers |

| 0.4 mM | Oxidative stress, apoptosis | PCNA inhibition, cell proliferation | Liver injury, behavioral abnormalities | Increased apoptosis markers |

| 0.6 mM | Oxidative stress, apoptosis | PCNA inhibition, cell proliferation | Liver injury, behavioral abnormalities | Increased apoptosis markers |

| Sublethal (comparative) | Oxidative stress, antioxidant enzyme activation | CAT, SOD, GST enzymes | Increased HP, MDA levels | Elevated antioxidant enzymes, lipid peroxidation |

Purity

Physical Description

Liquid

Colorless or yellowish liquid with a phenolic odor; mp = 11-12 deg C; [Merck Index] Hygroscopic; [CAMEO]

COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR.

Colourless to yellow-brown liquid, dry, tarry, medicinal-leathery, phenolic odour

Colorless to yellowish liquid with a sweet, tarry odor. [Note: A solid below 54 °F.]

Color/Form

Colorless to yellow liquid [Note: A solid below 54 degrees F].

Colorless, yellowish or pinkish liquid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

202.2 °C

202.00 to 203.00 °C. @ 760.00 mm Hg

202 °C

397 °F

Flash Point

187 °F (86 °C) (Closed cup)

86 °C (187 °F) - closed cup

86 °C

187 °F

Heavy Atom Count

Taste

Vapor Density

3.72 (Air = 1)

Relative vapor density (air = 1): 3.7

Density

1.034 at 20 °C/4 °C

Relative density (water = 1): 1.03

1.028-1.033

1.03

LogP

1.96 (LogP)

1.96

log Kow = 1.96

Odor

Odor of coal tar

Sweet, tarry odor

Distinct phenolic odor, with an odor threshold of 5 ppm; sometimes referred to as an empyreumatic odo

Odor Threshold

Odor threshold from NTP

Water: 0.037 mg/L; air: 0.0028 ul/L; odor safety class a; a= more than 90% of distracted persons perceive warning of TLV concentration in air.

Odor detection in water: 6.80X10-1 ppm (chemically pure)

Appearance

Melting Point

12.2 °C

11.8 °C

11-12 °C

54 °F

Storage

UNII

Related CAS

3019-89-4 (hydrochloride salt)

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (99.92%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Disinfectant

Cresol is a well-known environmental pollutant, toluene metabolite, uremic toxicant and accidental poisoning product. Formocresol, a preparation of formalin and cresol, is also used as a root canal medicament and for pulpotomy of primary teeth. However, little is known about its effect on cardiovascular system. In this study, m-cresol inhibited the AA-induced platelet aggregation by 43-97% at concentrations ranging from 0.25 to 1 mM. Collagen-induced platelet aggregation was also inhibited by 0.25-1 mM of m-cresol by 47-98%. Accordingly, o-cresol (0.1-0.5 mM) also inhibited the AA-induced platelet aggregation by 46-96% and the collagen-induced platelet aggregation by 35-88% at concentrations of 0.1-1 mM. AA- and collagen-induced platelet thromboxane B(2) (TXB(2)) production was inhibited by even 0.1 mM of m-cresol with 88 and 54% of inhibition, respectively. The o-cresol (0.1 mM) also inhibited the AA- and collagen-induced platelet TXB(2) production with 91 and 97% respectively. Although m- and o-cresol (<1 mM) showed little effect on thrombin-induced platelet aggregation, they effectively inhibited the thrombin-induced platelet TXB(2) production. The m-cresol (2 and 5 mM) inhibited the COX-1 activity by 55-99%, but showed little effect on COX-2 enzyme activity. Moreover, o-cresol (0.5 and 1 mM) inhibited the COX-1 activity by 40-95%. COX-2 enzyme activity was inhibited by 68% at a concentration of 5 mM o-cresol. These results indicate that acute cresol-poisoning, direct root canal medication with formocresol or long-term occupational exposure to cresol and toluene may potentially suppress blood clot formation and lead to tissue hemorrhage via inhibition of platelet aggregation, TXB(2) production and COX enzyme activity.

Vapor Pressure

0.11 [mmHg]

0.11 mm Hg at 25 °C

Vapor pressure, Pa at 20 °C: 13

(77 °F): 0.14 mmHg

Pictograms

Corrosive;Acute Toxic

Other CAS

Absorption Distribution and Excretion

/It has been/ reported that 22% of the sulfate conjugate of m-Cresol (in water) was excreted after 290 mg/kg m-Cresol was administered to rabbits by gavage.

Cresols are slightly more corrosive /to the skin or eyes/ than phenol, but systemic effects may be a little milder because of slower absorption.

... /It has been/ reported that 20% of a subcutaneous dose of 7.2 to 10.0 mg m-Cresol was excreted unchanged via urine in guinea pigs.

Metabolism Metabolites

The ... m-cresols /is/ ... ring-hydroxylated to a small extent ... 2,5-Dihydroxytoluene has been isolated from the urine of rabbits fed ... m-cresols ...

Ten healthy men were exposed to approximately 200 ppm toluene for 4 hr. Urinary m-cresol concentration was 0.570 mg/L at the end of the exposure, 0.599 mg/L 4 hr after exposure, and 0.527 mg/L 20 hr after exposure.

The urinary & biliary excretion of (14)C-labeled m-cresol was investigated in 12 species of freshwater fish when immersed in sublethal concn in the aquarium water for 48 hr. The oxidation product, m-hydroxybenzoic acid & the m-cresol sulfate conjugate were excreted into the aquarium water by all species except the guppy, which did not excrete m-hydroxybenzoic acid. In addition to these two metabolites, the m-cresol glucuronic acid conjugate was found in the bile of all species, except the guppy.

For more Metabolism/Metabolites (Complete) data for m-CRESOL (7 total), please visit the HSDB record page.

Cresols can be absorbed following inhalation, oral, and dermal exposure. Once in the body they can distribute rapidly into many organs and tissues. Cresols undergo oxidative metabolism in the liver and are rapidly eliminated, mostly in the urine, as sulfate or glucuronide conjugates. The activation of cresols by oxidation involves tyrosinase and thyroid peroxidase, forming a reactive quinone methide. Experiments with recombinant P-450s demonstrated cresol metabolism was mediated by several P-450s including CYP2D6, 2C19, 1A2, 1A1, and 2E1. (L528, A197, L529, A198)

Wikipedia

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Hazard Classes and Categories -> Carcinogens, Flammable - 2nd degree

Cosmetics -> Antimicrobial

Methods of Manufacturing

By fractional distillation of crude cresol (from coal tar), also synthetically. Method of purification: rectification.

m-Cresol is prepared from m-toluic acid or obtained from coal tar or petroleum. Crude cresol is obtained by distilling "gray phenic acid" at a temperature of 180 to 201 °C. The m-cresol may be separated from the crude or purified mixture by repeated fractional distillation in vacuo. It can also be prepared synthetically by diazotization of the specific toluidine, or by fusion of the corresponding toluenesulfonic acid with sodium hydroxide.

By-product of naphtha cracking recovered from the spent caustic liquor used to wash petroleum distillates & isolated by fractional distillation as mixed cresols or as higher purity grades.

General Manufacturing Information

Paint and Coating Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Textiles, apparel, and leather manufacturing

Plastics Material and Resin Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

All Other Chemical Product and Preparation Manufacturing

Phenol, 3-methyl-: ACTIVE

Zeolite absorbants are used to separate p-cresol from m-cresol after coal tar distillation.

Pure cresol is a mixture of ortho-, meta- & para-isomers. Crude cresol (commercial cresol) is a mixture of aromatic cmpd containing about 20% of o-cresol, 40% of m-cresol, & 30% of p-cresol with small amt of phenol & xylenols.

Analytic Laboratory Methods

Method: DOE OH100R; Procedure: high performance liquid chromatography with ultraviolet absorbance detection; Analyte: m-cresol; Matrix: leachates and aqueous liquid-waste samples; Detection Limit: 0.9 mg/L.

Method: EPA-RCA 8041A; Procedure: gas chromatography; Analyte: m-cresol; Matrix: aqueous and non-aqueous samples; Detection Limit: not provided.

Method: OSHA 32; Procedure: high performance liquid chromatography with ultraviolet detection; Analyte: cresol (all isomers); Matrix: air; Detection Limit: 0.046 mg/cu m (0.01 ppm).

For more Analytic Laboratory Methods (Complete) data for m-CRESOL (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

The concentrations of phenol and cresol in alkaline solutions were determined quantitatively using a colorimetric procedure. When reacted with Folin-Denis reagent, the compounds yielded distinct colors whose intensities could be measured. The concentration of the cresol isomers was determined as total cresol. This method has been applied to analysis of cresol and phenol in biologic fluids, such as blood and urine. /Cresols/

Analytical methods for determining cresols in biological materials.[Table#3639]

Storage Conditions

Avoid loading together with explosives, oxidizing materials and organic peroxides.

Store in a cool, dry, well ventilated location. Separate from oxidizing materials.

All bulk containers that hold cresol shall carry, in a readily visible location, a label that bears the trade name of the product, if appropriate, and information on the effects of exposure to the compound on human health.

Cresol should be stored in iron or steel containers, properly labelled.

Interactions

Mice were given a single dermal application of 9,10-dimethyl-1,2-benzanthracene (DMBA), a cancer initiator, followed by application of 20% solutions of o-, p-, or m-cresol in benzene twice a week for 12 weeks. This level of cresols exposure proved to be acutely toxic, producing relatively high nontumor-related mortality. Consequently, all tumor results were based on number of survivors (14-20 per group). Promotion with cresols led to increases in the average number of skin papillomas per mouse and the percentage of exposed mice with at least one papilloma. o-Cresol was the most potent isomer, and p-cresol the least. Carcinomas were not observed following cresols exposure, although the observed papillomas have the potential to develop into carcinomas. A problem with the study was use of benzene, a known carcinogen, as the solvent for the cresols. However, benzene controls in the cresols experiment did not develop papillomas, and neither did benzene controls in four parallel series of experiments (a few papillomas were observed in a fifth benzene control group). Therefore, the results of this study showing that all three cresol isomers are capable of promoting skin tumors initiated by DMBA appear to be valid.

In this study we found that insulin mixed with m-cresol, normally used as pharmaceutical preparation, shows an earlier and larger stimulating effect on transepithelial sodium transport than insulin alone. The action displayed by the m-cresol seems to be specific for insulin because m-cresol mixed with ADH, a hormone known to stimulate sodium transport, failed to show the potentiation seen for insulin. It is proposed that m-cresol could facilitate the interaction with its receptor by modifying the insulin molecule.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Insulin, Not the Preservative m-cresol, Instigates Loss of Infusion Site Patency Over Extended Durations of CSII in Diabetic Swine

Monica R Swinney, Amy L Cox, Eric D Hawkins, Jie Xue, Parag Garhyan, James R L Stanley, Shantanu V Sule, Kofi Adragni, M Dodson MichaelPMID: 33321138 DOI: 10.1016/j.xphs.2020.12.008

Abstract

Insulin infusion sets worn for more than 4-5 days have been associated with a greater risk of unexplained hyperglycemia, a phenomenon that has been hypothesized to be caused by an inflammatory response to preservatives such as m-cresol and phenol. In this cross-over study in diabetic swine, we examined the role of the preservative m-cresol in inflammation and changes in infusion site patency. Insulin pharmacokinetics (PK) and glucose pharmacodynamics (PD) were measured on delivery of a bolus of regular human insulin U-100 (U-100R), formulated with or without 2.5 mg/mL m-cresol, to fasted swine following 0, 3, 5, 7, and 10 days of continuous subcutaneous insulin infusion (CSII). In a subsequent study with the same animals, biopsies were evaluated from swine wearing infusion sets infusing nothing, saline, or U-100R either with or without 2.5 mg/mL m-cresol, following 3, 7, and 10 days of CSII. Exposure to m-cresol did not impact any PK or PD endpoints. PK and PD responses dropped markedly from Days 7-10, regardless of the presence of m-cresol. Histopathology results suggest an additive inflammatory response to both the infusion set and the insulin protein itself, peaking at Day 7 and remaining stable beyond.Developing a high-quality catalyst from the pyrolysis of anaerobic granular sludge: Its application for m-cresol degradation

Li Yu, Yunkang Liu, Huangzhao Wei, Lili Chen, Luyang AnPMID: 32402883 DOI: 10.1016/j.chemosphere.2020.126939

Abstract

This study proposes a novel approach for utilizing granular sludge discharged from anaerobic reactors to prepare an effective and stable catalyst for the removal of refractory contaminants in catalytic wet peroxide oxidation (CWPO). By implementing the response surface methodology, the experimental conditions for m-cresol degradation in CWPO with a HNO-modified sludge carbon (GSC-M) as catalyst were explored. The removal efficiencies for m-cresol and total organic carbon (TOC) were 100% and 91.4%, respectively, at the optimal conditions of 60 °C for 120 min with a pH of 3, H

O

dosage of 1.85 g/L, and catalyst dosage of 0.75 g/L. A continuous experiment was conducted for 6 d to investigate the durability and catalytic performance of GSC-M, resulting in a TOC removal above 90% with the catalyst maintaining its original morphology. GSC-M catalyst exhibited excellent stability and low iron leaching (0.34%). The high catalytic degradation could be attributed to a high content of iron species, various types of surface functional groups, porous structures, and the π-π interaction between aromatic clusters in sludge carbon and the benzene ring of m-cresol. Interestingly, GSC-M catalyst exhibited magnetic properties which are beneficial for recycling. Based on the identified intermediates, a possible degradation pathway of m-cresol was proposed.

RIFM fragrance ingredient safety assessment, m-cresol, CAS Registry Number 108-39-4

A M Api, D Belsito, S Biserta, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M A Cancellieri, M L Dagli, M Date, W Dekant, C Deodhar, A D Fryer, S Gadhia, L Jones, K Joshi, M Kumar, A Lapczynski, M Lavelle, I Lee, D C Liebler, H Moustakas, M Na, T M Penning, G Ritacco, J Romine, N Sadekar, T W Schultz, D Selechnik, F Siddiqi, I G Sipes, G Sullivan, Y Thakkar, Y TokuraPMID: 33567314 DOI: 10.1016/j.fct.2021.112043

Abstract

Allergy to metacresol in a type 2 diabetes patient

Fany Colson, Arjen F Nikkels, Bita DezfoulianPMID: 31922251 DOI: 10.1111/cod.13467

Abstract

Exploring the complex map of insulin polymorphism: a novel crystalline form in the presence of m-cresol

Fotini Karavassili, Alexandros Valmas, Maria Dimarogona, Anastasia E Giannopoulou, Stavroula Fili, Mathias Norrman, Gerd Schluckebier, Detlef Beckers, Andrew N Fitch, I MargiolakiPMID: 32254061 DOI: 10.1107/S2059798320002545

Abstract

In this study, the first crystal structure of a novel crystal form of human insulin bound to meta-cresol in an acidic environment is reported. The combination of single-crystal and powder X-ray diffraction crystallography led to the detection of a previously unknown monoclinic phase (P2). The structure was identified from the powder patterns and was solved using single-crystal diffraction data at 2.2 Å resolution. The unit-cell parameters at pH 6.1 are a = 47.66, b = 70.36, c = 84.75 Å, β = 105.21°. The structure consists of two insulin hexamers per asymmetric unit. The potential use of this insulin form in microcrystalline drugs is discussed.

De novo biosynthesis and gram-level production of m-cresol in Aspergillus nidulans

Wei Wang, Chunyan An, Yongpeng Yao, Xiangxi Meng, Shu-Shan GaoPMID: 34423409 DOI: 10.1007/s00253-021-11490-w

Abstract

The industrially important meta-cresol (m-cresol, 3-methylphenol) is mainly produced from fossil resources by chemical methods. The microbial production of m-cresol was rarely investigated. Herein, we constructed a platform for the overproduction of m-cresol in a modified fungus Aspergillus nidulans FGSC no. A1145∆ST∆EM, which gave a gram-level titer using starch as carbon resource. For the biosynthesis of m-cresol, the 6-methyl salicylic acid synthase (MSAS)-encoding gene patK and 6-methyl salicylic acid decarboxylase-encoding gene patG from A. clavatus were co-expressed in the host A. nidulans. Multiple strategies, including promotor engineering, gene multiplication, and fed-batch fermentation, were applied to raise the production of m-cresol, which resulted in the titers of 1.29 g/L in shaking flasks and 2.03 g/L in fed-batch culture. The chassis cell A. nidulans A1145∆ST∆EM was proved to possess better tolerance to m-cresol than yeast, as it could grow in the liquid medium containing up to 2.5 g/L of m-cresol. These results showed that A. nidulans has great potential to be further engineered for industrial production of m-cresol.Key points• m-Cresol was de novo biosynthesized by a fungal chassis cell Aspergillus nidulans.• Promoter engineering and gene multiplication implemented the fine-tuned genes expression.• The titer of m-cresol reached 2.03 g/L via fed-batch culture.Establishment of adsorption isotherms of m- and p-cresols in chromatographic process with aluminum terephthalate metal-organic framework as stationary phase

Shoujiang Li, Bo Peng, Shaoyan WangPMID: 31623847 DOI: 10.1016/j.chroma.2019.460599

Abstract

Close boiling points pose great challenges to the separation of the isomers m-cresol and p-cresol. Metal-organic frameworks (MOFs) material with uniform pore structure, high specific surface area and good chemical stability is a potential adsorbent. In this study, m-cresol and p-cresol were separated by a chromatographic process with aluminum terephthalate metal-organic framework (MIL-53(Al)) as stationary phase and acetonitrile as mobile phase. In view of the unique "breathing" effect of MOFs materials, according to the kinetic process and thermodynamic equilibrium of adsorption and desorption, the hybrid adsorption isotherm equations were established, which can reflect the "breathing" effect by combining the Langmuir adsorption process of narrow pore and the multi-stage adsorption process of large pore. The parameters of adsorption isotherm were determined by inverse method and genetic algorithm, and the adaptability of the equilibrium dispersive chromatography model based on this adsorption isotherm to the single-component adsorption process and two-component competitive adsorption process was proved under different injection concentration, injection time and flow velocity conditions. The separation process of m-cresol and p-cresol was optimized by the chromatographic model and genetic algorithm. Under the optimized conditions, the separated m-cresol and p-cresol were obtained with the purity values of 96.26% and 93.23%, and the recovery values of 96.93% and 96.59%, respectively.Iron-loaded carbon nanotube-microfibrous composite for catalytic wet peroxide oxidation of m-cresol in a fixed bed reactor

Yi Yang, Huiping Zhang, Haoxin Huang, Ying Yan, Xinya ZhangPMID: 31873882 DOI: 10.1007/s11356-019-07362-6

Abstract

A kind of novel iron-loaded carbon nanotube-microfibrous composite (FeO

-CNT-MF) catalyst is prepared and tested for fixed bed m-cresol catalytic wet peroxide oxidation (CWPO) reaction. Results show that the Fe

O

-CNT-MF can significantly decline the pressure drop of the fixed bed. Higher temperature, lower feed flow rate, higher catalyst bed height, and higher H

O

dosage are beneficial to m-cresol degradation. Lower pH can also improve m-cresol degradation, but it will cause severe iron leaching. The highest m-cresol removal (over 99.5%) and total organic carbon (TOC) removal (53.6%) can be observed under condition of 2 cm bed height, flow rate of 2 mL/min, reaction temperature of 70 °C, 6 g/L H

O

, and initial pH = 1. Meanwhile, the Fe

O

-CNT-MF catalyst shows good stability with less than 10% decrease in m-cresol conversion and 7% decrease in TOC conversion after 24-h reaction and less than 2 mg/L iron leaching is observed in all conditions except for strong acid condition. Two probable pathways of m-cresol degradation process are presented. Under most conditions, m-cresol will first be turned into methylhydroquinone, followed by oxidation to p-toluquinone. In basic condition, some m-cresol will first be changed into 4-methylpyrocatechol. These aromatic intermediates will then be oxidized into some small molecular acids and finally be mineralized to CO

and H

O.

Bioaugmentation of Soil with Pseudomonas monteilii Strain Eliminates Inhibition of Okra (Abelmoschus esculentus) Seed Germination by m-Cresol

M Ajisha, T C Shaima, Soumya V Menon, A A Mohammad KunhiPMID: 33787977 DOI: 10.1007/s00284-021-02438-4